2-{3-[3-(Aminomethyl)phenyl]phenyl}ethan-1-amine
Description
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-[3-[3-(aminomethyl)phenyl]phenyl]ethanamine |
InChI |
InChI=1S/C15H18N2/c16-8-7-12-3-1-5-14(9-12)15-6-2-4-13(10-15)11-17/h1-6,9-10H,7-8,11,16-17H2 |
InChI Key |
CGNKTSDKKNDIOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)CN)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(Aminomethyl)phenyl]phenyl}ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-(aminomethyl)benzaldehyde with 3-bromophenylethylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride and a solvent like methanol or ethanol. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(Aminomethyl)phenyl]phenyl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
2-{3-[3-(Aminomethyl)phenyl]phenyl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{3-[3-(Aminomethyl)phenyl]phenyl}ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The aminomethyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C15H18N2
- Molecular Weight : 226.32 g/mol (calculated based on structural analogs ).
- IUPAC Name: 2-{3-[3-(Aminomethyl)phenyl]phenyl}ethan-1-amine.
For instance, analogs like 2-(3-phenylphenyl)ethan-1-amine exhibit molecular weights of ~197.28 g/mol and are used in pharmaceutical research for their amine-rich frameworks .
Comparison with Structural Analogs
Structural and Electronic Differences
The table below compares this compound with similar biphenyl-ethanamine derivatives:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Derivatives with CF3 or SF5 groups (e.g., ) exhibit increased lipophilicity (logP) and metabolic stability, making them suitable for CNS-targeting drugs.
- Electron-Donating Groups (EDGs): The aminomethyl group in the target compound enhances hydrophilicity and may improve solubility compared to halogenated analogs.
- Aromatic Systems : Unsubstituted biphenyl analogs (e.g., ) lack functional groups for specific binding but serve as versatile intermediates.
Challenges :
- Limited synthetic protocols for precise biphenyl functionalization.
- Need for in vitro/in vivo studies to validate hypothesized bioactivity.
Future research should prioritize structural optimization (e.g., introducing fluorine or methoxy groups) and comparative pharmacokinetic profiling against established analogs.
Biological Activity
2-{3-[3-(Aminomethyl)phenyl]phenyl}ethan-1-amine, commonly referred to as a derivative of phenethylamine, is a complex organic compound with significant biological activity. Its structure comprises an ethylamine backbone and biphenyl framework, which enhances its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 270.37 g/mol. The compound features an aminomethyl group attached to a biphenyl structure, which contributes to its diverse reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.37 g/mol |
| Chemical Structure | Chemical Structure |
Research indicates that this compound exhibits significant interactions with various biological targets, particularly enzymes and receptors. Notably, it has been shown to inhibit specific protein tyrosine phosphatases (PTPs), which are crucial in cellular signaling pathways affecting insulin signaling and immune responses. This inhibition suggests potential applications in treating metabolic disorders and other diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound can bind to specific molecular targets, influencing cellular mechanisms. For instance, its interaction with PTPs affects downstream signaling pathways critical for cell proliferation and metabolism. Further studies are required to elucidate the precise mechanisms underlying its biological activity .
Case Study: Antitumor Activity
A notable study investigated the antitumor properties of structurally similar compounds. The findings revealed that modifications in the phenyl rings significantly influenced cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups enhances the anticancer efficacy of phenethylamine derivatives .
Research Findings
Recent research has highlighted the diverse applications of this compound across different fields:
- Metabolic Disorders : Due to its interaction with insulin signaling pathways, it may serve as a therapeutic agent for conditions like diabetes.
- Cancer Treatment : Its potential as an antitumor agent is supported by studies showing cytotoxic effects on cancer cell lines .
- Neuropharmacology : Given its structural similarities to known psychoactive substances, further exploration into its effects on neurotransmitter systems could yield insights into its neuropharmacological potential .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple synthetic steps starting from simpler aromatic compounds. Common methods include:
- Nucleophilic Substitution : Utilizing amines in reactions with halogenated biphenyl compounds.
- Reduction Reactions : Converting nitro or carbonyl groups into amines to create derivatives with enhanced biological activity.
Q & A
Q. What are the standard synthetic routes and purification methods for 2-{3-[3-(Aminomethyl)phenyl]phenyl}ethan-1-amine?
The synthesis typically involves multi-step organic reactions:
- Reductive amination : Reacting ketone precursors (e.g., 3-biphenylketones) with ammonia or amine donors in ethanol using catalysts like titanium(IV) isopropoxide and sodium borohydride .
- Transaminase-mediated synthesis : Enzymatic chiral selective synthesis optimizes enantiomeric purity by adjusting enzyme loading (0.5–2.0 wt%), pH (7.5–9.0), and temperature (30–45°C) .
- Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate) isolates the compound in >90% purity .
Q. How is the structural characterization of this compound performed?
Key analytical techniques include:
- NMR spectroscopy : and NMR confirm connectivity of the biphenyl backbone and aminomethyl groups. Aromatic protons appear as multiplet signals at δ 6.8–7.5 ppm, while methylene protons resonate at δ 3.2–3.8 ppm .
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 224.1423 (calculated for CHN) validate the molecular formula .
- X-ray crystallography : Resolves spatial arrangement, revealing dihedral angles (~45°) between phenyl rings .
Advanced Research Questions
Q. How do reaction conditions influence enantioselectivity in enzymatic synthesis?
Transaminase-mediated synthesis requires precise optimization:
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| Enzyme loading | 1.5 wt% | >95% conversion at 1.5 wt% |
| pH | 8.5 | Maximizes enzyme activity |
| Temperature | 37°C | Balances reaction rate and enzyme stability |
| Substrate concentration >50 mM reduces enantiomeric excess (ee) due to enzyme saturation. Co-solvents (e.g., DMSO ≤10%) enhance solubility without denaturing enzymes . |
Q. What experimental strategies resolve contradictions in biological activity data across structural isomers?
The 3-aminomethyl isomer exhibits distinct receptor binding compared to its 4-substituted counterpart:
| Isomer | Serotonin Receptor (K) | Dopamine Receptor (K) |
|---|---|---|
| 3-aminomethyl | 120 nM | 450 nM |
| 4-aminomethyl | 85 nM | 220 nM |
| Differences arise from steric hindrance and electronic effects. Radioligand displacement assays (using -LSD for serotonin receptors) and molecular docking simulations validate these trends . |
Q. How can researchers mitigate challenges in synthesizing biphenyl derivatives with competing substitution patterns?
- Regioselective protection : Use tert-butyloxycarbonyl (Boc) groups to block undesired amination sites during synthesis .
- Cross-coupling catalysis : Suzuki-Miyaura reactions with Pd(PPh) selectively link phenyl rings at the 3-position (yield: 75–85%) .
- Controlled oxidation : Potassium permanganate selectively oxidizes methyl groups to carboxylates without altering amine functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
